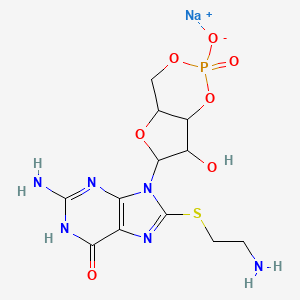
3,5-dinitro-3H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dinitro-3H-pyridin-2-one: is a heterocyclic compound with the molecular formula C5H3N3O5 It is characterized by the presence of two nitro groups (-NO2) attached to the pyridine ring at positions 3 and 5, and a keto group (=O) at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dinitro-3H-pyridin-2-one typically involves the nitration of pyridine derivatives. One common method starts with the preparation of 1-methyl-3,5-dinitropyridin-2(1H)-one. This involves the nitration of 1-methyl-2-pyridone, which is obtained by oxidizing 1-methylpyridine . The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the use of strong acids and the potential for exothermic reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-dinitro-3H-pyridin-2-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of nitro groups which are already in a high oxidation state.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents, though these reactions are less frequently performed.
Major Products Formed:
Reduction: Formation of 3,5-diamino-3H-pyridin-2-one.
Substitution: Formation of various substituted pyridinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-dinitro-3H-pyridin-2-one is used as a building block in organic synthesis. Its nitro groups can be transformed into various functional groups, making it a versatile intermediate for the synthesis of more complex molecules.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities. These compounds can act as enzyme inhibitors or interact with biological macromolecules.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. For example, they may be investigated as potential anticancer agents due to their ability to interact with DNA or proteins involved in cell proliferation.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science.
Wirkmechanismus
The mechanism of action of 3,5-dinitro-3H-pyridin-2-one depends on its specific application. In biological systems, the compound may exert its effects by interacting with enzymes or other proteins. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) which can cause oxidative stress in cells. This property can be exploited in the design of anticancer agents that induce cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- 3,4,5-trinitro-1H-pyrazole
- 3,4-dinitro-1H-pyrazol-5-amine
- 3,5-dinitro-1H-pyrazol-4-amine
- 3-nitro-1H-1,2,4-triazol-5-amine
Comparison: 3,5-dinitro-3H-pyridin-2-one is unique due to the presence of both nitro and keto groups on the pyridine ringCompared to other nitro-substituted heterocycles, this compound offers a balance of stability and reactivity, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C5H3N3O5 |
|---|---|
Molekulargewicht |
185.09 g/mol |
IUPAC-Name |
3,5-dinitro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3N3O5/c9-5-4(8(12)13)1-3(2-6-5)7(10)11/h1-2,4H |
InChI-Schlüssel |
YFVOANKQNVQPQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=O)C1[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one](/img/structure/B12072097.png)


![N-[4-(2-Bromo-ethyl)-phenyl]-4-phenyl-butyramide](/img/structure/B12072134.png)



